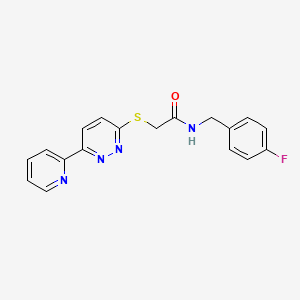

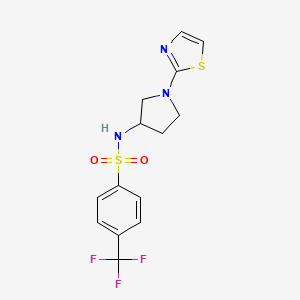

![molecular formula C13H8N4O3S B2772115 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-39-4](/img/structure/B2772115.png)

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place among fused pyrimidine compounds . They have various biological activities and are used as versatile synthons for the preparation of other compounds .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .

Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .

Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research into compounds with the thieno[2,3-d]pyrimidin-4-yl moiety often focuses on synthetic strategies and the elucidation of their chemical properties. The pyranopyrimidine core, closely related to thienopyrimidines, is noted for its synthetic applications and bioavailability, suggesting that derivatives such as 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide could have significant synthetic and medicinal interest. Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, highlighting the compound's potential versatility in drug development and chemical synthesis (Parmar, Vala, & Patel, 2023).

Pharmacological Exploration

Compounds with nitro and thienopyrimidin-4-yl groups have been investigated for their pharmacological potential. The broad applicability of such structures, especially in the context of antitumor activity, has been reviewed. For example, imidazole derivatives, which share structural similarities with thienopyrimidines, demonstrate significant antitumor activities. This suggests potential research avenues for this compound in the realm of anticancer drug development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental and Material Science Applications

While not directly related to this compound, studies on the environmental impact and material science applications of structurally related nitroaromatic compounds provide insights into potential interdisciplinary applications. For instance, nitroimidazoles, with structural motifs akin to thienopyrimidines, have found applications beyond medicine, including diagnostics and material science, suggesting potential environmental and materials science applications for the compound (Li et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Result of Action

The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . All derivatives were much less potent against mycobacterium tuberculosis h37rv compared to n0145 .

Action Environment

The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in the bacteria . For example, the compound was less potent against Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this laboratory-adapted strain .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFNAHJXMATLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

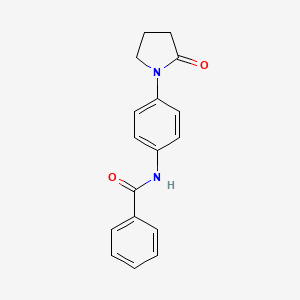

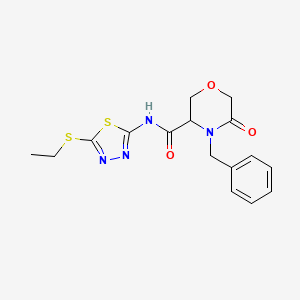

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772032.png)

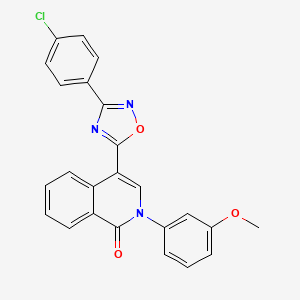

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

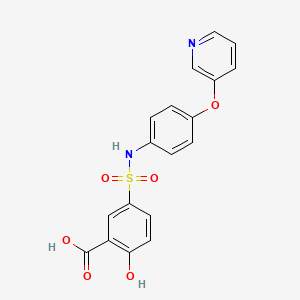

![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)

![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)

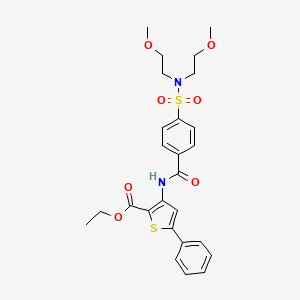

![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)

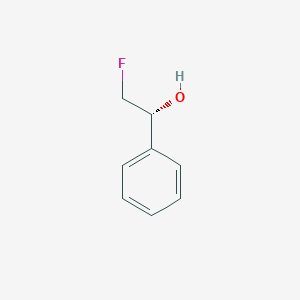

![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)